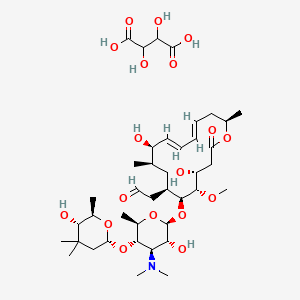
キタサマイシン酒石酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Kitasamycin tartrate is a macrolide antibiotic derived from the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity, making it effective against a wide range of pathogens, including Gram-positive bacteria, some Gram-negative bacteria, Mycoplasmas, Leptospira, and Rickettsia . Kitasamycin tartrate is often used in veterinary medicine and has applications in treating various infections.
科学的研究の応用
Kitasamycin tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying macrolide antibiotics and their chemical properties.
Biology: Kitasamycin tartrate is used in microbiological research to study its effects on various bacterial strains.
Medicine: It is used in veterinary medicine to treat infections in animals. Research is also being conducted on its potential use in human medicine for treating bacterial infections.
Industry: Kitasamycin tartrate is used in the pharmaceutical industry for the development of new antibiotic formulations
作用機序
Target of Action
Kitasamycin tartrate is a macrolide antibiotic . The primary targets of this compound are a wide spectrum of pathogens, including Mycoplasmas, Gram-positive bacteria, some Gram-negative bacteria, Leptospira, and Rickettsia . It also inhibits most bacteria resistant to penicillin, oxytetracycline, chlortetracycline, erythromycin, and chloramphenicol .
Mode of Action
The mode of action of Kitasamycin tartrate is to inhibit the protein synthesis process . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antimicrobial effects.
Result of Action
The result of Kitasamycin tartrate’s action is the inhibition of bacterial growth. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, leading to their death or inability to proliferate .
生化学分析
Biochemical Properties
Kitasamycin tartrate interacts with various biomolecules in its role as an antibiotic. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
As a macrolide antibiotic, it is known to have antimicrobial activity against a wide spectrum of pathogens .
Molecular Mechanism
The molecular mechanism of action of Kitasamycin tartrate is not fully annotated yet .
Dosage Effects in Animal Models
In a study using pigs as models, it was found that subtherapeutic doses of Kitasamycin resulted in fat accumulation in back fat thickness, plasma, and longissimus dorsi muscle .
Metabolic Pathways
The metabolic pathways that Kitasamycin tartrate is involved in are not fully annotated yet .
準備方法
Synthetic Routes and Reaction Conditions: Kitasamycin tartrate is synthesized through the fermentation of Streptomyces kitasatoensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound. The purified kitasamycin is then reacted with tartaric acid to form kitasamycin tartrate .
Industrial Production Methods: In industrial settings, the production of kitasamycin tartrate involves large-scale fermentation processes. The fermentation broth is subjected to filtration and solvent extraction to isolate kitasamycin. The isolated compound is then crystallized with tartaric acid to obtain kitasamycin tartrate. The final product is formulated into various dosage forms, including injections and oral suspensions .
化学反応の分析
Types of Reactions: Kitasamycin tartrate undergoes several types of chemical reactions, including:
Oxidation: Kitasamycin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in kitasamycin, altering its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of kitasamycin, and substituted analogs with modified antimicrobial activity .
類似化合物との比較
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and broader spectrum compared to erythromycin.
Azithromycin: Known for its extended half-life and broader spectrum of activity compared to erythromycin
Uniqueness of Kitasamycin Tartrate: Kitasamycin tartrate is unique due to its specific binding affinity to the 50S ribosomal subunit and its effectiveness against a wide range of pathogens, including those resistant to other antibiotics. Its broad-spectrum activity and effectiveness in veterinary medicine make it a valuable antibiotic .
特性
CAS番号 |
37280-56-1 |
|---|---|
分子式 |
C40H67NO18 |
分子量 |
850.0 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1 |
InChIキー |
LCDBILLRZFJKMN-UHAPRCTLSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
37280-56-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Kitasamycin tartrate; Leucomycin tartrate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















